1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is an organic compound belonging to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine typically involves the diazotization of an aromatic amine followed by coupling with a naphthylamine derivative. The process begins with the diazotization of 2-chloroaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with N-ethylnaphthalen-2-amine in an alkaline medium to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. Continuous flow reactors and automated systems are commonly used to ensure consistent product quality and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine involves its interaction with biological molecules. The azo group can undergo reduction in vivo, leading to the formation of active metabolites that interact with cellular targets. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also act as an inhibitor of specific enzymes or pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(E)-(2-Methoxyphenyl)diazenyl]-N-ethylnaphthalen-2-amine
- 1-[(E)-(2-Bromophenyl)diazenyl]-N-ethylnaphthalen-2-amine
- 1-[(E)-(2-Iodophenyl)diazenyl]-N-ethylnaphthalen-2-amine
Uniqueness
1-[(E)-(2-Chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s stability and alter its interaction with biological targets compared to other similar compounds .
Eigenschaften
CAS-Nummer |
83008-58-6 |
---|---|
Molekularformel |
C18H16ClN3 |
Molekulargewicht |
309.8 g/mol |
IUPAC-Name |
1-[(2-chlorophenyl)diazenyl]-N-ethylnaphthalen-2-amine |
InChI |
InChI=1S/C18H16ClN3/c1-2-20-17-12-11-13-7-3-4-8-14(13)18(17)22-21-16-10-6-5-9-15(16)19/h3-12,20H,2H2,1H3 |
InChI-Schlüssel |
DMDCXTCQQQFXAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.